![molecular formula C11H18N2O2 B2411460 N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide CAS No. 73983-59-2](/img/structure/B2411460.png)
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide
Overview
Description
“N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide” is a chemical compound . It is a derivative of N,N-dimethylenamino ketones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Synthesis Analysis
The synthesis of such compounds involves the use of N,N-dimethylenamino ketones as synthons for various heterocycles . The mechanism of the [4 + 2] cycloaddition reaction between (E)- N - ( (dimethylamino)methylene)benzothioamide (1) and (S)-3-acryloyl-4-phenyloxazolidin-2-one (2) follows a one-step mechanism .Chemical Reactions Analysis
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . They have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .Scientific Research Applications
- Applications : Researchers have employed these enaminones to synthesize acyclic, carbocyclic, and fused heterocyclic derivatives. These derivatives find applications in drug discovery, materials science, and organic synthesis .
- Potential Uses : They may serve as leads for drug development, especially in the context of antiviral, antibacterial, or anticancer agents .
- Application : These dyes are used to color polyester materials, either with or without carriers, at different dyeing temperatures .
- Further Transformations : These derivatives can be converted into pyrazoles, isoxazoles, and 1-phenyl-1H-pyrazoles, expanding their potential applications .
- Applications : Understanding these reactions contributes to the design of novel compounds and functional materials .
Heterocyclic Synthesis
Biomedical Applications
Polyester Dyeing
Acridinone Derivatives
Aniline Reactions
Copolymerization
Future Directions
N,N-dimethyl enaminones, such as “N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide”, have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This suggests potential future directions in the development of new pharmaceuticals and therapeutic agents.
properties
IUPAC Name |
N-[(3E)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-8(14)12-10-4-5-11(15)9(6-10)7-13(2)3/h7,10H,4-6H2,1-3H3,(H,12,14)/b9-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCUUMJCCCQVFF-VQHVLOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1CCC(=O)/C(=C/N(C)C)/C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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